molecular formula C6H16K2O24P6 B10822946 Phytic acid (potassium)

Phytic acid (potassium)

Cat. No.: B10822946
M. Wt: 736.22 g/mol
InChI Key: LFTTXUFEVNNTHA-UHFFFAOYSA-L
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Description

Phytic acid, also known as inositol hexakisphosphate, is a naturally occurring compound found in many plant tissues, especially in seeds and bran. It serves as the principal storage form of phosphorus in plants. When phytic acid forms a salt with potassium, it is referred to as phytic acid (potassium). This compound is known for its strong binding affinity to essential minerals such as calcium, iron, and zinc, which can inhibit their absorption in the human digestive system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytic acid can be synthesized from inositol through a series of phosphorylation reactions. The process involves the stepwise addition of phosphate groups to inositol, typically using phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid under controlled conditions .

Industrial Production Methods: Industrial production of phytic acid often involves extraction from plant sources. For instance, phytic acid can be extracted from rice bran or other cereal grains using acid solutions, followed by purification processes such as precipitation and crystallization . The extracted phytic acid can then be neutralized with potassium hydroxide to form phytic acid (potassium).

Chemical Reactions Analysis

Mechanism of Action

Phytic acid exerts its effects primarily through its strong chelating ability. It binds to metal ions, forming stable complexes that can prevent the ions from participating in other chemical reactions. This chelation mechanism is responsible for its antioxidant properties, as it can inhibit metal-catalyzed oxidative reactions . Additionally, phytic acid can interfere with the absorption of minerals in the digestive tract by forming insoluble complexes with dietary minerals .

Comparison with Similar Compounds

Phytic acid (potassium) stands out among these compounds due to its higher phosphate content and resulting chemical properties.

Properties

IUPAC Name

dipotassium;(2,3,4,5,6-pentaphosphonooxycyclohexyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O24P6.2K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTTXUFEVNNTHA-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16K2O24P6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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